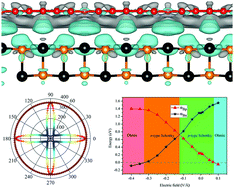Computational understanding of the structural and electronic properties of the GeS–graphene contact
Physical Chemistry Chemical Physics Pub Date: 2019-03-06 DOI: 10.1039/C9CP00374F
Abstract
Two-dimensional (2D) metal–semiconductor junctions have shown significant potential for nanoelectronic and optoelectronic applications. Herein, the structural and electronic properties of a germanium monosulfide/graphene (GeS/G) van der Waals (vdW) heterostructure were explored using first-principles calculations. It was discovered that the structural rigidity and mechanical anisotropy of GeS could be significantly improved by loading graphene. In addition, the intrinsic characteristics of the atomic layer GeS and graphene were well preserved, and the formation of a p-type Schottky contact in the equilibrium state was demonstrated; moreover, the Schottky barrier height of the interface was sensitive to the external condition and could be reduced to zero via applying normal strain or a perpendicular electric field. These insightful results pave the way for experimental research and the design of other 2D nanomaterial-based electronic and optoelectronic devices.


Recommended Literature
- [1] Back cover
- [2] Predicting adsorption on metals: simple yet effective descriptors for surface catalysis†
- [3] Conformational switch-mediated accelerated release of drug from cytosine-rich nucleic acid-capped magnetic nanovehicles†
- [4] Facile low-temperature synthesis of hematite quantum dots anchored on a three-dimensional ultra-porous graphene-like framework as advanced anode materials for asymmetric supercapacitors†
- [5] Electrochemical measurement of the DNA bases adenine and guanine at surfactant-free graphene modified electrodes†
- [6] Tuning the properties of the metal–organic framework UiO-67-bpy via post-synthetic N-quaternization of pyridine sites†
- [7] The curious case of a sterically crowded Stenhouse salt†
- [8] Fabrication of Bi2S3/ZnO heterostructures: an excellent photocatalyst for visible-light-driven hydrogen generation and photoelectrochemical properties†
- [9] Functionalized graphene oxide as an efficient adsorbent for CO2 capture and support for heterogeneous catalysis†
- [10] Superior catalytic performance of a CoOx/Sn–CeO2 hybrid material for catalytic diesel soot oxidation†

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 15366-08-2
-
CAS no.: 1733-55-7









